molecular formula C15H21N3O B2784714 2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone CAS No. 866010-10-8

2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone

Cat. No. B2784714
CAS RN: 866010-10-8
M. Wt: 259.353
InChI Key: XVHTZOWGBFQFRL-UHFFFAOYSA-N
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Description

“2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone” is a chemical compound with the CAS Number: 866010-10-8 and a molecular weight of 259.35 .


Synthesis Analysis

The synthesis of quinazolinones, such as “2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone”, often involves the amidation of 2-aminobenzoic acid derivatives, also known as anthranilic acid derivatives . The anthranilic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates. These anthranilates then undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones. Treatment of the benzoxazinones with ammonia solution results in the formation of the quinazolinone derivatives .


Molecular Structure Analysis

The molecular structure of “2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone” is represented by the linear formula C15H21N3O . The Inchi Code is 1S/C15H21N3O/c1-3-4-7-10-16-11(2)14-17-13-9-6-5-8-12(13)15(19)18-14/h5-6,8-9,16-17H,3-4,7,10H2,1-2H3, (H,18,19) .


Chemical Reactions Analysis

Quinazolinone derivatives, like “2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone”, exhibit a range of reactivity. This includes the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, and cycloaddition reaction .

Safety and Hazards

The safety information available indicates that “2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone” has a GHS07 pictogram and a signal word of "Warning" . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-[1-(pentylamino)ethyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-3-4-7-10-16-11(2)14-17-13-9-6-5-8-12(13)15(19)18-14/h5-6,8-9,11,16H,3-4,7,10H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHTZOWGBFQFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(C)C1=NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone

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